Product packaging for Copper acetylacetonate(Cat. No.:)

Copper acetylacetonate

Cat. No.: B8491713
M. Wt: 263.78 g/mol
InChI Key: ZKXWKVVCCTZOLD-UHFFFAOYSA-N
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Description

Copper acetylacetonate (Cu(acac)₂, CAS 13395-16-9) is a coordination compound where a central copper ion is chelated by two acetylacetonate anions, forming a stable, square-planar complex . It is characterized as a blue solid with a molar mass of 261.764 g·mol⁻¹ and is noted for its thermal stability and solubility in organic solvents . This compound is a versatile reagent in scientific research, primarily serving as a precursor in materials science and a catalyst in organic synthesis. In materials science, this compound is a key starting material for the Atomic Layer Deposition (ALD) of copper metal and copper oxide thin films . First-principles and reactive molecular dynamics studies show that Cu(acac)₂ readily chemisorbs and decomposes on metal surfaces, making it a valuable precursor for creating functional coatings . It is also employed in the synthesis of copper nanoparticles and the preparation of advanced electrode materials. For instance, sintering mixtures of Cu(acac)₂ with commercial lithium titanate (LTO) has been shown to significantly enhance the long-term high-rate performance of lithium-ion batteries, presenting a simple and scalable method to improve this commercial anode material . In catalysis, this compound acts as a homogeneous catalyst to accelerate various organic reactions, including oxidation and coupling processes . Its stability and effectiveness help improve reaction efficiency and reduce energy consumption. Furthermore, it finds application as a stabilizer for polymers like polyvinyl chloride (PVC) and has historical use as an ice-forming reagent in meteorology . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16CuO4 B8491713 Copper acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

IUPAC Name

copper;4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

ZKXWKVVCCTZOLD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

boiling_point

Sublimes

Color/Form

Blue powder

melting_point

284 C degrees (decomposes)

physical_description

Blue solid;  [HSDB] Blue crystalline solid;  [MSDSonline]

solubility

Slightly soluble in water;  soluble in chloroform

Origin of Product

United States

Advanced Synthetic Methodologies and Preparative Techniques

Electrochemical Synthesis of Metal Acetylacetonate (B107027) Complexes

The electrochemical synthesis of metal acetylacetonate complexes, including copper(II) acetylacetonate, represents a direct and efficient alternative to traditional chemical methods. utexas.eduutexas.edu This technique is conducted in an electrolytic cell where a sacrificial metal anode is oxidized in the presence of the acetylacetone (B45752) ligand. indianchemicalsociety.com

A notable deviation from conventional electrochemical processes is the use of the acetylacetone ligand itself as the solvent, which can streamline the synthesis. utexas.edu In a typical setup, two copper electrodes are immersed in a solution containing acetylacetone, a solvent like acetone, and an electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate. wordpress.com An electric current is passed through the electrodes, causing the copper anode to dissolve and react with the deprotonated acetylacetone in the solution. indianchemicalsociety.comwordpress.com The reaction often produces a characteristic blue color, indicating the formation of the copper acetylacetonate complex. wordpress.com

The synthesis is generally carried out at lower temperatures (0–100ºC) compared to traditional methods. indianchemicalsociety.com Following electrolysis, the resulting complex can be isolated by evaporating the excess solvent or by filtration if it precipitates from the solution. utexas.eduwordpress.com The purity and identity of the synthesized this compound are confirmed through various characterization techniques. utexas.edu High-resolution mass spectrometry for copper(II) acetylacetonate shows a found mass of 262.0269, closely matching the calculated mass of 262.0266. utexas.edu

Table 1: Characterization Data for Electrochemically Synthesized Metal Acetylacetonates (B15086760) This table presents typical characterization results for various metal acetylacetonate complexes prepared via electrochemical methods.

Metal Complex Common Oxidation State Coordination Number Characterization Methods Used
Copper(II) acetylacetonate +2 4 Mass Spectrometry, UV/VIS Spectroscopy, IR Spectroscopy, Melting Point. utexas.edu
Vanadyl(II) acetylacetonate +2 4 UV/VIS Spectroscopy, IR Spectroscopy. utexas.edu
Lanthanum(III) acetylacetonate +3 6 NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy. utexas.edu
Zinc(II) acetylacetonate +2 4 Elemental Analysis, IR Spectroscopy, Atomic Absorption Spectroscopy. indianchemicalsociety.com

Vapor-Phase Decomposition Routes for Nanomaterial Synthesis

This compound serves as a valuable precursor for the synthesis of nanomaterials through chemical vapor decomposition. This process involves heating Cu(acac)₂ vapor in a flow reactor, leading to its thermal decomposition and the subsequent nucleation of nanoparticles. bohrium.comnanonasibulin.com

The thermal decomposition of copper(II) acetylacetonate vapor in a vertical flow reactor under an inert nitrogen atmosphere is a proven method for producing crystalline copper (Cu) and copper(I) oxide (Cu₂O) nanoparticles. bohrium.comnanonasibulin.com The precursor, Cu(acac)₂, is heated to produce a vapor which is then carried into a high-temperature furnace zone where decomposition occurs. nanonasibulin.comtandfonline.com The products of this decomposition then form nanoparticle agglomerates. bohrium.com Studies have shown that the introduction of oxygen into the carrier gas can increase the rate of decomposition. nanonasibulin.comtandfonline.com Similarly, the presence of water vapor has been found to promote the decomposition reaction. researchgate.net

The crystalline phase of the resulting nanoparticles—either metallic copper or copper(I) oxide—is highly dependent on the experimental conditions, specifically the furnace temperature and the partial pressure of the Cu(acac)₂ precursor. bohrium.comnanonasibulin.com

At furnace temperatures of 431.5°C and 596.0°C, the decomposition of Cu(acac)₂ vapor consistently yields crystalline copper nanoparticles, regardless of the precursor's vapor pressure. bohrium.comnanonasibulin.com However, at a higher furnace temperature of 705.0°C, the composition of the product is directly influenced by the precursor vapor pressure. bohrium.comnanonasibulin.com

At high vapor pressures (Pprec > 10 Pa), metallic copper particles are formed. bohrium.comnanonasibulin.com

At low vapor pressures (Pprec ≤ 1 Pa), copper(I) oxide (Cu₂O) particles are the predominant product. bohrium.comnanonasibulin.com

At intermediate vapor pressures , a mixture of both copper and copper(I) oxide is synthesized. bohrium.comnanonasibulin.com

This control allows for the selective synthesis of either the metallic or oxide nanoparticles by tuning the reaction parameters. bohrium.com

Table 2: Influence of Temperature and Vapor Pressure on Crystalline Product This interactive table summarizes the outcome of Cu(acac)₂ vapor decomposition under different experimental conditions.

Furnace Temperature (°C) Precursor Vapor Pressure (Pa) Crystalline Product
431.5 1.8 - 16 Copper (Cu) bohrium.comnanonasibulin.com
596.0 6 - 44 Copper (Cu) nanonasibulin.com
705.0 > 10 Copper (Cu) bohrium.comnanonasibulin.com
705.0 1 - 10 Mixture of Cu and Cu₂O bohrium.comnanonasibulin.com
705.0 ≤ 1 Copper(I) Oxide (Cu₂O) bohrium.comnanonasibulin.com

Photochemical Synthesis Pathways

Photochemical methods offer alternative routes for synthesis that are driven by light energy. These pathways can provide environmentally friendly options and enable specific reaction mechanisms, such as those involving sensitized photoreduction.

The pursuit of sustainable and environmentally benign methods has led to the development of green photochemical approaches for synthesizing copper nanoclusters. rsc.org These methods often utilize aqueous environments and aim to reduce the environmental impact associated with conventional synthetic routes. rsc.orgekb.eg While many green synthesis methods exist, photochemical routes involving copper precursors are of particular interest. For instance, the UV irradiation of an ethanol (B145695) solution containing bis(acetylacetonato)copper(II) has been investigated for the formation of copper nanoparticles. orientjchem.org Such approaches are part of a broader effort to produce stable copper nanoclusters for various technological applications using sustainable techniques. rsc.org

The photoreduction of bis(acetylacetonato)copper(II) can be efficiently achieved through sensitization by molecules that can be excited to a triplet state. cdnsciencepub.comresearchgate.net Aromatic ketones, such as benzophenone (B1666685), are effective sensitizers for this process. cdnsciencepub.comcdnsciencepub.com

In this mechanism, the triplet-state sensitizer (B1316253) interacts with the Cu(acac)₂ complex. cdnsciencepub.com This interaction is proposed to occur via an electron transfer within an encounter complex, rather than a classical energy transfer mechanism. researchgate.net This process rapidly reduces the Cu(II) center to Cu(I), leading to the formation of copper(I) acetylacetonate, which often precipitates as a black polymer. cdnsciencepub.com If the photoreduction is carried out in the presence of other ligands, such as polypyridines or triphenylphosphine (B44618), stable binary complexes of copper(I) can be generated in situ. cdnsciencepub.com This sensitized photoreduction is highly efficient and can produce an excellent yield of Cu(I) complexes without the precipitation of other copper species. researchgate.net

Supercritical Fluid-Based Synthesis of Metal-Organic Frameworks

An innovative and environmentally friendly approach for the synthesis of one-dimensional (1D) metal-organic frameworks (MOFs) utilizes supercritical carbon dioxide (scCO₂) as the exclusive solvent. rsc.orgrsc.org This method avoids the need for co-solvents or other additives. rsc.org In this process, neutral copper(II) acetylacetonate complexes are reacted with linear bidentate linkers, such as 4,4′-bipyridine or 4,4′-trimethylenedipyridine, under compressed CO₂. rsc.orgrsc.orgresearchgate.net

The synthesis is typically carried out at moderate conditions, for instance, at 60 °C and 20 MPa for reaction times ranging from 4 to 24 hours. rsc.orgrsc.org A key factor influencing the success and kinetics of the MOF formation is the solubility of the this compound precursor in the supercritical fluid. rsc.orgrsc.org Among related copper complexes, the solubility in scCO₂ is noted to be relatively low for copper(II) acetylacetonate (Cu(acac)₂), which can result in slower reaction kinetics. rsc.org Despite this, the supercritical route is highly efficient, with reaction yields approaching 100% due to the near-complete depletion of the reactants. rsc.orgrsc.org This technique represents a significant advancement in MOF synthesis, offering high yields and an eco-friendly solvent system. rsc.org

Table 1: Supercritical Fluid Synthesis of Copper-Based 1D-MOFs

Metal Complex Linker Temperature (°C) Pressure (MPa) Reaction Time (h) Outcome Reference
Copper(II) acetylacetonate 4,4′-bipyridine 60 20 24 Slow kinetics, mixture of product and residual reagents rsc.org
Copper(II) acetylacetonate 4,4′-trimethylenedipyridine 60 20 4 or 24 Successful 1D-MOF synthesis rsc.orgrsc.org

Preparation of Composite and Doped Materials

This compound is a versatile precursor for creating composite and doped materials, enabling the integration of copper into various matrices to enhance their properties.

Cu(II)/Cr(III) Acetylacetonates

Composite crystals of copper(II)/chromium(III) acetylacetonates (CCAA) have been synthesized through the reaction of a Cu-Cr Layered Double Hydroxide (LDH) with acetylacetone. researchgate.netresearchgate.net This method utilizes the LDH as a starting base for the formation of the mixed-metal acetylacetonate complex. researchgate.net Characterization of the resulting product by Transmission Electron Microscopy (TEM) confirmed the formation of composite crystals. researchgate.netresearchgate.net These crystals are structured with an inner core of copper(II) acetylacetonate, which is covered by a coating of poorly crystallized chromium(III) acetylacetonate. researchgate.netresearchgate.net The synthesis results in nanoporous crystals of the composite material. researchgate.net

Cu-doped TiO₂

This compound is frequently used as the copper source for doping titanium dioxide (TiO₂), a widely studied semiconductor. lew.ro Various methods have been developed to produce Cu-doped TiO₂, including sol-gel techniques, lew.roacs.org dry impregnation, iscre28.org and electrospinning. bohrium.com

In a typical sol-gel synthesis, a titanium precursor like titanium(IV) n-butoxide is mixed with copper(II) acetylacetonate in a solvent such as toluene. acs.org The nominal copper loading can be varied, with studies reporting concentrations from 3 to 10 mol % Cu relative to Ti. acs.org Following the gel formation, the material is subjected to a thermal treatment, or calcination, at temperatures between 400 °C and 600 °C. lew.roacs.org This step removes organic residues and induces crystallization of the doped TiO₂. lew.ro For example, particles doped with 3% Cu have been annealed at 400 °C, while 8% Cu samples were annealed at 500 °C and 600 °C. acs.org

Another approach involves the dry impregnation of pre-synthesized TiO₂ nanotubes with this compound powder, followed by calcination. iscre28.org The doping of TiO₂ with copper aims to enhance its properties, such as by reducing the semiconductor's band gap to improve its photocatalytic activity under visible light. iscre28.org

Table 2: Synthesis Parameters for Cu-Doped TiO₂ Using this compound

Synthesis Method Titanium Precursor Copper Loading Calcination Temp. (°C) Resulting Material Reference
Sol-gel Titanium(IV) n-butoxide 3 - 10 mol % 400 - 600 Cu-doped TiO₂ particles acs.org
Sol-gel Titanium isopropoxide 0.5 - 2.0 mol % 400 Cu-doped TiO₂ nanopowders lew.ro
Dry Impregnation TiO₂ nanotubes Not specified 400 Cu-doped TiO₂ nanotubes iscre28.org
Electrospinning Titanium(IV) isopropoxide (TTIP) 0.05% (Cu/Ti molar ratio) Not specified Cu-doped TiO₂ nanofibers bohrium.com

Coordination Chemistry, Structural Aspects, and Supramolecular Assembly

Fundamental Coordination Environment of Copper(II) Acetylacetonate (B107027)

The square-planar coordination is a key feature, and X-ray crystallography studies have confirmed this structure. wikipedia.org This geometry is a recurring motif in many bis(β-diketonato)copper(II) complexes. researchgate.netresearchgate.net The preference for a square-planar arrangement over an octahedral one for Cu(acac)₂ is attributed to the electronic stabilization gained from the Jahn-Teller effect. stackexchange.com

Table 1: Selected Bond Lengths and Angles in Copper(II) Acetylacetonate

ParameterAverage Experimental ValueComputational Model Value
Cu-O Bond Length1.929(9) Å1.937 Å

Data sourced from crystallographic databases and computational studies. researchgate.net

Adduct Formation and Ligand Coordination Modes

The coordination sphere of copper(II) acetylacetonate is not limited to the two acetylacetonate ligands. The copper center can expand its coordination number by forming adducts with additional ligands.

Copper(II) acetylacetonate readily reacts with imidazole (B134444) and its derivatives to form adducts. acs.org The addition of imidazole can lead to the formation of both mono- and bis-adducts, with the general formulas [Cu(acac)₂Im] and [Cu(acac)₂Im₂], respectively. acs.org The formation of these adducts can be monitored by techniques such as EPR spectroscopy, which show distinct signals for the parent complex and the resulting adducts. acs.org In these adducts, the imidazole ligands typically coordinate to the copper center through one of their nitrogen atoms, occupying the axial positions of the square-planar Cu(acac)₂ unit. researchcommons.org This coordination leads to a change in the geometry around the copper ion, often resulting in a tetragonal or square-pyramidal environment. researchcommons.orgbirzeit.edu

For instance, the reaction with 2-amino-1-methylbenzimidazole (B158349) results in a complex where the imidazole derivative coordinates monodentately through a heterocyclic nitrogen atom, forming a tetragonal-bipyramidal structure. researchcommons.org The study of these adducts is crucial for understanding the reactivity of Cu(acac)₂ and its potential applications in catalysis and materials science. nih.gov

Table 2: Spectroscopic Data for Copper(II) Acetylacetonate-Imidazole Adducts

Complexg₃ valueA₃ (MHz)
[Cu(acac)₂]------
[Cu(acac)₂Im]Increased by 0.022Decreased by 48
[Cu(acac)₂Im₂]Further increasedFurther decreased

Relative changes observed in EPR spectra upon adduct formation. acs.org

Copper(II) acetylacetonate can undergo reactions with carboxylate anions, leading to the formation of mixed-ligand complexes. lew.roias.ac.in These reactions can result in the substitution of one of the acetylacetonate ligands or the addition of the carboxylate to the coordination sphere. The nature of the resulting product depends on the reaction conditions and the specific carboxylate used. lew.ro For example, the reaction of [Cu(acac)(tmen)]⁺ (where tmen is N,N,N',N'-tetramethylethylenediamine) with the dianion of trimesic acid leads to the substitution of the acetylacetonate ligand by chelating carboxylate groups. lew.ro

The formation of these mixed-ligand complexes is a versatile strategy for synthesizing new coordination compounds with diverse structures and properties. lew.ro Carboxylate ligands can coordinate to the copper center in various modes, including monodentate, bidentate, and bridging, leading to the formation of mononuclear complexes or coordination polymers. lew.ronih.gov The resulting mixed-ligand complexes often exhibit interesting electrochemical and biological properties. nih.govnih.gov

Supramolecular Architectures and Intermolecular Interactions

Beyond the primary coordination sphere, copper(II) acetylacetonate can participate in the formation of larger, organized structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions.

The introduction of auxiliary ligands containing pyridyl groups is a common strategy to direct the self-assembly of copper(II) acetylacetonate units into supramolecular architectures. acs.org These pyridyl-containing ligands can coordinate to the axial positions of the square-planar Cu(acac)₂ complexes, acting as linkers to connect multiple units. acs.org This can lead to the formation of one-, two-, or three-dimensional coordination polymers.

For example, using hetero-bifunctional ligands with both an acetylacetonate and a pyridyl group can lead to the formation of coordination networks where the pyridyl end of one ligand coordinates to the copper center of an adjacent complex. acs.org Alternatively, intermolecular hydrogen bonding between a coordinated solvent molecule (like methanol) and the nitrogen atom of the pyridyl group can also drive the formation of extended supramolecular arrays. acs.org The resulting architectures are influenced by the specific nature of the pyridyl ligand and the coordination preferences of the copper(II) ion. nih.govacs.org

Coordination Networks and Polymeric Arrays

The monomeric Cu(acac)₂ unit, with its square-planar geometry, can act as a building block in the construction of more complex supramolecular structures. wikipedia.orgresearchgate.net While Cu(acac)₂ itself exists as discrete molecules in the solid state, linked only by weaker intermolecular forces, its derivatives are readily used to form coordination polymers. researchgate.net These polymers are extended structures formed by linking metal ions with organic ligands.

Research has demonstrated that copper(II) hexafluoroacetylacetonate, a related compound, reacts with various pyridine-containing ligands to form one- and two-dimensional coordination polymers. researchgate.netrsc.org In these structures, the Cu(hfacac)₂ units are connected by the pyridine-based spacer ligands, creating extended polymeric frameworks. researchgate.netrsc.org The geometry of the copper center in these polymers is typically a distorted square bipyramid or an elongated octahedron. researchgate.netrsc.org The resulting polymeric chains or sheets are held together by weak intermolecular interactions. researchgate.netrsc.org

Similarly, other copper(II) coordination polymers have been synthesized using different ligands, leading to infinite one-dimensional chain structures. psu.edu In one such example, the copper(II) center is coordinated by four oxygen atoms from two different dicarboxylate ligands and two nitrogen atoms from two dimethylpyrazole ligands, resulting in a distorted octahedral geometry. psu.edu This highlights the versatility of the copper(II) ion in forming extended polymeric networks when combined with suitable bridging ligands.

Table 1: Examples of Copper(II) Coordination Polymers

PrecursorBridging Ligand TypeResulting StructureCopper Coordination Geometry
Copper(II) hexafluoroacetylacetonatePyridine-containing linkers1D and 2D polymersDistorted square bipyramid / Elongated octahedron
Copper(II) salt2,5-thiophenediformate, 3,5-dimethylpyrazole1D polymeric chainDistorted octahedral

Dinuclear Copper(II) Acetylacetonate Complexes and Bridging Ligands

Dinuclear complexes, containing two metal centers, are of significant interest for studying magnetic interactions. The acetylacetonate ligand can be part of such structures, often in conjunction with other ligands that act as bridges between the two copper(II) ions.

A notable example involves the reaction of Cu(acac)₂ with a polydentate diazine ligand, resulting in a dinuclear complex with the formula [Cu₂(pahap)(acac)₂(H₂O)₂][NO₃]₂·H₂O. In this complex, a single N-N bond from the diazine ligand bridges the two copper centers. The magnetic properties of such dinuclear complexes are highly dependent on the geometry and the nature of the bridging ligand. For instance, the angle between the magnetic planes of the copper ions, influenced by steric factors and hydrogen bonding, dictates the magnetic exchange between them.

The phenoxo bridge is another effective linking group for constructing dinuclear complexes. While not directly synthesized from Cu(acac)₂, related dinuclear cobalt(II) complexes incorporating acetylacetonate have been reported, such as [Co₂(L)₂(acac)₂(H₂O)]. nih.gov In these structures, two phenoxide groups bridge the metal centers. nih.gov The magnetic coupling (ferromagnetic or antiferromagnetic) in these systems is sensitive to structural parameters like the metal-oxygen-metal angle and the dihedral angle between the metal-oxygen plane and the phenyl ring of the bridging ligand. nih.gov

Crystalline Flexibility and Associated Intermolecular Forces

One of the most remarkable properties of Cu(acac)₂ is the pronounced flexibility of its single crystals, a characteristic typically associated with soft materials rather than brittle crystalline solids. wikipedia.org Crystals of Cu(acac)₂ are so elastic that they can be bent and even tied into a knot without breaking, returning to their original shape afterward. wikipedia.org This unusual property is attributed to the specific nature of the intermolecular forces holding the molecules together in the crystal lattice. wikipedia.org

The mechanical response of Cu(acac)₂ crystals to external pressure has also been investigated. Studies using high-pressure single-crystal X-ray diffraction revealed that under pressure, the molecules exhibit rotational movements. This leads to the unusual phenomenon of negative linear compressibility (NLC) along one crystallographic axis, meaning the crystal expands in one direction while being compressed in others. This behavior is a direct consequence of the molecular rotations and changes in intermolecular distances, particularly the π-π interactions between adjacent molecules. In the solid state, discrete Cu(acac)₂ units are linked through hydrogen bridges. researchgate.net At low temperatures, a weak antiferromagnetic interaction is observed, suggesting the presence of subtle magnetic coupling mediated through these intermolecular contacts. researchgate.net

Table 2: Mechanical Properties of Crystalline Copper(II) Acetylacetonate

PropertyObservationUnderlying Mechanism
ElasticitySingle crystals can be bent and tied in a knot. wikipedia.orgReversible rotation of molecules under strain. researchgate.net
Piezo-mechanical ResponseExhibits negative linear compressibility (NLC) under pressure.Rotational movements of molecules and changes in π-π interactions.

Mechanistic Investigations and Reaction Pathways

Decomposition Mechanisms in Controlled Environments

The decomposition of copper acetylacetonate (B107027) can proceed through different pathways depending on the surrounding environment. These pathways involve complex steps of ligand dissociation, redox changes of the copper center, and interactions with other reactive species present.

Vapor-Phase Decomposition Mechanisms (e.g., in presence of water)

The thermal decomposition of copper(II) acetylacetonate [Cu(acac)₂] in the vapor phase is a critical process for applications such as chemical vapor deposition of copper films. In an inert atmosphere, the decomposition of Cu(acac)₂ vapor has been observed to begin at temperatures around 286°C. researchgate.net The process is significantly influenced by the presence of other reagents, particularly water vapor.

In the presence of water, the decomposition mechanism is proposed to occur via a three-step reaction pathway. researchgate.netvtt.fiacs.org This process is more facile than in a dry, inert atmosphere. vtt.fiacs.org

Formation of a Gaseous Hydrate (B1144303) Complex : The initial step involves the interaction of Cu(acac)₂ with water molecules in the gas phase to form a hydrate complex.

Proton Transition and Ligand Liberation : A proton is then transferred from a coordinated water molecule to one of the acetylacetonate (acac) ligands. This facilitates the liberation of the ligand in the form of gaseous acetylacetone (B45752) (H(acac)). vtt.fiacs.org

Ligand Destruction and Copper Reduction : The final step involves the partial destruction or oxidation of the remaining ligands and the reduction of the Cu(II) ion to metallic copper (Cu(0)). vtt.fiacs.org

The formation of copper particles during this process can catalyze the decomposition of organic byproducts, leading to the formation of various low-volatility long-chain compounds containing ketone, alcohol, ester, and ether groups. researchgate.netvtt.fiacs.org The nature of the final solid product, whether pure copper or its oxides (Cu₂O and CuO), is highly dependent on the experimental conditions such as furnace temperature and precursor vapor pressure. researchgate.netnanonasibulin.com For instance, at 705°C, copper particles are formed at higher precursor pressures (>10 Pa), while copper(I) oxide is the main product at lower pressures (≤ 1 Pa). nanonasibulin.com

Furnace Temperature (°C)Precursor Vapor Pressure (Pa)Primary Crystalline Product
431.5> 0.1Crystalline Copper
596.0> 0.1Crystalline Copper
705.0> 10Crystalline Copper
705.0≤ 1Copper(I) Oxide
705.01 - 10Mixture of Copper and Copper(I) Oxide

Ligand Exchange and Oxidation State Changes (e.g., Oleylamine (B85491) Reduction)

In solution-phase synthesis, particularly for the production of copper nanoparticles, copper acetylacetonate undergoes ligand exchange and reduction, often facilitated by coordinating solvents and reducing agents like oleylamine. Oleylamine can act as a solvent, a stabilizing agent, and a reducing agent. nih.gov

The reduction of Cu(acac)₂ by oleylamine is not a direct process but occurs in a stepwise manner, involving a change in the copper oxidation state from +2 to 0. nih.govresearchgate.net

Reduction of Cu(II) to Cu(I) : The initial step is the reduction of the Cu(II) center in the acetylacetonate complex to a Cu(I) species. This process leads to the formation of an intermediate Cu(I) complex. nih.govresearchgate.net

Reduction of Cu(I) to Cu(0) : The intermediate Cu(I) complex is then further reduced to form metallic copper (Cu(0)) nanoparticles. researchgate.net

Catalytic Reaction Mechanisms

This compound is a versatile catalyst precursor for a range of organic reactions. The active catalytic species is often generated in situ, and the reaction proceeds through distinct mechanistic pathways involving the copper center.

Copper-Catalyzed Alkene Aziridination Mechanisms

The copper-catalyzed aziridination of alkenes is a powerful method for synthesizing three-membered nitrogen-containing rings. When using a nitrene source like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), copper catalysts, which can be formed from Cu(acac)₂, facilitate the transfer of the nitrene group to the alkene. cmu.eduresearchgate.netacs.org

Mechanistic studies, combining density functional theory (DFT) calculations and kinetic experiments, have elucidated the key features of this reaction. cmu.eduresearchgate.net A widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle . cmu.eduacs.org Even when starting with a Cu(II) precursor like Cu(acac)₂, a mechanism exists for it to enter this cycle. cmu.eduresearchgate.net

The key steps in the proposed mechanism are:

Formation of a Metallanitrene Species : The rate-determining step of the reaction is the formation of a copper-nitrene intermediate. cmu.eduresearchgate.net

Nitrene Transfer to Alkene : The transfer of the nitrene group from the copper complex to the alkene can proceed through several low-energy pathways, including non-radical concerted or stepwise routes involving singlet or triplet biradicals. cmu.edu

The specific pathway can be influenced by the nature of the ligands coordinated to the copper center and the stereochemistry of the alkene substrate. acs.orgnih.gov Kinetic studies have shown that the reaction can be zero-order in the alkene, supporting the formation of the metallanitrene as the slowest step. cmu.eduresearchgate.net

Catalytic CycleKey IntermediateRate-Determining StepNitrene Transfer Pathways
Cu(I)/Cu(III)Copper-NitreneFormation of MetallanitreneConcerted or Stepwise (via singlet/triplet biradicals)

Aryl-Heteroatom Bond Formation Pathways (e.g., Oxidative Addition/Reductive Elimination)

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensation reactions, are fundamental for the formation of aryl-heteroatom (C-N, C-O, C-S) bonds. rsc.org These reactions are crucial in the synthesis of pharmaceuticals and other functional materials. While traditionally requiring harsh conditions, the use of ligands has enabled these transformations under milder conditions. rsc.org

One of the prominent mechanistic proposals for these reactions involves an oxidative addition/reductive elimination pathway proceeding through a Cu(I)/Cu(III) catalytic cycle . rsc.org

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Cu(I) complex, which is often coordinated to a nucleophile. This two-electron oxidation step forms a transient aryl-copper(III) intermediate. rsc.org

Reductive Elimination : The aryl-copper(III) intermediate then undergoes reductive elimination, forming the desired C-heteroatom bond and regenerating the active Cu(I) catalyst. rsc.org

While this Cu(I)/Cu(III) cycle is a major proposal, other mechanisms, such as those involving single electron transfer (SET) and a Cu(I)/Cu(II) cycle with aryl radical intermediates, have also been suggested. rsc.org The specific mechanism can be highly dependent on the nature of the ligands, the substrates, and the reaction conditions.

Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) Mechanism in Polymerization

A more recently developed mechanism involving metal acetylacetonates (B15086760), including Cu(acac)₂, is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) mechanism. mdpi.comdntb.gov.uaresearchgate.net This mechanism provides a novel route for generating free radicals to initiate polymerization processes, such as free radical polymerization (FRP) and free radical promoted cationic polymerization (FRPCP). mdpi.comresearchgate.net

The core of the MABLI mechanism is a redox reaction between the metal acetylacetonate complex and a bidentate ligand, often one containing a phosphine (B1218219) group like 2-diphenylphosphinobenzoic acid (2dppba). researchgate.netacs.org This interaction leads to the formation of an acetylacetonate radical (acac•). mdpi.comresearchgate.net

The key features of the MABLI process are:

Ligand Exchange : A rapid ligand exchange occurs between the acetylacetonate ligand on the copper center and the bidentate ligand. researchgate.net

Redox Reaction : This is followed by a redox process that generates the initiating acac• radical. mdpi.comresearchgate.net

Initiation of Polymerization : The generated acetylacetonate radical then initiates the polymerization of monomers like acrylates or epoxides. mdpi.comresearchgate.net

The MABLI process can be used in redox-initiating systems that are free of amines and peroxides. researchgate.netacs.org Furthermore, these systems can be photoactivated, leading to highly efficient polymerization under mild conditions, such as at room temperature and under air. researchgate.netacs.org

Photoreduction Mechanism Studies

The photoreduction of copper(II) acetylacetonate [Cu(acac)₂] is a process that has been the subject of detailed mechanistic investigations, particularly concerning sensitization by various organic molecules. Studies have shown that while direct photolysis of Cu(acac)₂ can occur, the efficiency is significantly enhanced in the presence of photosensitizers, such as aromatic ketones and benzene (B151609).

Research has demonstrated that aromatic ketones with high triplet energy are successful in sensitizing the photoreduction of Cu(acac)₂ in alcohol solvents under a nitrogen atmosphere, leading to the formation of acetylacetonatocopper(I) [Cu(acac)] derivatives. nih.gov One of the most studied sensitizers is benzophenone (B1666685). In its triplet excited state, benzophenone efficiently sensitizes the photoreduction of Cu(acac)₂. cdnsciencepub.com The process in alcoholic solvents results in the formation of polymeric Cu(acac) as a black precipitate. cdnsciencepub.comcdnsciencepub.com This precipitate is sensitive to air, and upon exposure, it is oxidized back to Cu(acac)₂. cdnsciencepub.com

The mechanism of sensitization has been a topic of considerable discussion. While a classical energy transfer mechanism has been considered, evidence suggests that an electron transfer process within an encounter complex is more likely. researchgate.netcdnsciencepub.com This is supported by the observation that there is no clear correlation between the triplet energies of the sensitizing ketones and the efficiency of the sensitization. researchgate.netcdnsciencepub.com Instead, the quenching of the sensitizer's excited state by Cu(acac)₂ occurs at a rate close to the diffusion-controlled limit. cdnsciencepub.com For the benzophenone-sensitized photoreduction in methanol, the quenching rate constant has been determined to be in the range of 6.89–7.35 × 10⁹ M⁻¹ s⁻¹. cdnsciencepub.com

The photoreduction can also be sensitized by singlet excited-state benzene in the presence of a hydrogen-atom donor like hydrogen gas. rsc.org The efficiency of this process is enhanced at higher hydrogen pressures, and experiments using deuterium (B1214612) have confirmed that hydrogen-atom transfer is the rate-determining step in this particular pathway. rsc.org The quenching of singlet excited-state benzene by Cu(acac)₂ has a rate constant (k_q) of 3.6–5.5 × 10⁹ L mol⁻¹ s⁻¹. rsc.org

In the presence of certain ligands, the photoreduction can lead to the formation of stable, soluble copper(I) complexes. For instance, when the benzophenone-sensitized photoreduction is carried out in the presence of triphenylphosphine (B44618) (PPh₃), a high yield of Cu(acac)(PPh₃)₂ is obtained without the precipitation of polymeric Cu(acac). cdnsciencepub.comresearchgate.net This indicates that the initially formed Cu(acac) can be trapped by suitable ligands to form stable monomeric or dimeric species. A variety of other ligands, including polypyridines, olefins, and acetylenes, can also form complexes with the photoreduced copper(I) acetylacetonate. cdnsciencepub.comcdnsciencepub.com

Sensitizer (B1316253) Excited State Solvent/Co-reagent Proposed Mechanism Product(s) Quenching Rate Constant (k_q)
Aromatic Ketones (e.g., Benzophenone)TripletAlcoholsElectron Transfer in Encounter ComplexPolymeric Cu(acac), Acetylacetone6.89–7.35 × 10⁹ M⁻¹ s⁻¹ cdnsciencepub.com
BenzeneSingletHydrogen GasEnergy Transfer / Hydrogen Atom TransferCopper(I) Complexes3.6–5.5 × 10⁹ L mol⁻¹ s⁻¹ rsc.org
Benzophenone / TriphenylphosphineTripletAlcoholsElectron Transfer / Ligand TrappingCu(acac)(PPh₃)₂-

Influence of Precursor Structure on Deposited Material Oxidation State

The molecular structure of the copper precursor plays a critical role in determining the oxidation state of the deposited copper material in surface deposition processes. Comparative studies involving copper(II) acetylacetonate [Cu(acac)₂] and other copper precursors, such as copper(II) hexafluoroacetylacetonate [Cu(hfac)₂] and copper(I)-hexafluoroacetylacetonato-vinyltrimethylsilane [Cu(hfac)VTMS], have provided significant insights into this relationship. nih.govresearchgate.net

When Cu(acac)₂ is used as a precursor for deposition on a hydrogen-terminated silicon (H-Si(111)) surface, a single-electron reduction process is observed. nih.govresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis of the deposited material reveals the presence of copper in the +1 oxidation state (Cu(I)), rather than metallic copper (Cu(0)) or the initial +2 state (Cu(II)). nih.govresearchgate.net This is evidenced by the position of the Cu 2p₃/₂ peak at approximately 932.8 eV and the absence of the characteristic shake-up satellite peaks that are indicative of Cu(II). nih.govresearchgate.net The Cu LMM Auger spectrum further confirms the presence of Cu(I). researchgate.netresearchgate.net

A similar outcome is observed when using Cu(hfac)₂, which also has a Cu(II) central atom. nih.govresearchgate.net Despite the structural difference, where the methyl groups of the acetylacetonate ligand are replaced by electron-withdrawing trifluoromethyl groups in the hexafluoroacetylacetonate ligand, the deposition from Cu(hfac)₂ on H-Si(111) also results in the formation of Cu(I) species through a single-electron reduction. nih.gov This suggests that for these Cu(II) β-diketonate precursors, the fundamental reaction pathway on the H-Si(111) surface involves the reduction of the copper center by one electron.

In contrast, when a Cu(I) precursor like Cu(hfac)VTMS is used, the deposited material is predominantly metallic copper (Cu(0)). nih.govresearchgate.net This highlights a key principle: the initial oxidation state of the copper in the precursor molecule directly influences the oxidation state of the deposited material. The deposition from Cu(II) precursors like Cu(acac)₂ and Cu(hfac)₂ on the specified substrate tends to yield Cu(I), whereas Cu(I) precursors are more likely to lead to the formation of metallic copper.

The nature of the ligand, while not changing the final oxidation state in the case of Cu(acac)₂ versus Cu(hfac)₂, does affect the electronic properties and reactivity of the precursor molecule. The highly electronegative fluorine atoms in Cu(hfac)₂ make the copper center more electrophilic compared to that in Cu(acac)₂.

Precursor Initial Copper Oxidation State Ligand Structure Deposited Material Oxidation State on H-Si(111) Reduction Mechanism
Copper(II) acetylacetonate [Cu(acac)₂]+2AcetylacetonateCu(I) nih.govresearchgate.netSingle-electron reduction nih.gov
Copper(II) hexafluoroacetylacetonate [Cu(hfac)₂]+2HexafluoroacetylacetonateCu(I) nih.govresearchgate.netSingle-electron reduction nih.gov
Copper(I)-hexafluoroacetylacetonato-vinyltrimethylsilane [Cu(hfac)VTMS]+1Hexafluoroacetylacetonate and VinyltrimethylsilaneCu(0) nih.govresearchgate.net-

Catalytic Applications in Organic Synthesis and Beyond

Electrocatalysis and Hydrogenation Reactions

The unique electronic properties of the copper center in Cu(acac)₂, which can readily cycle between different oxidation states, make it a suitable candidate for catalytic reactions involving electron transfer, such as electrocatalysis and hydrogenation.

The selective semi-hydrogenation of alkynes to produce alkenes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and polymers. Achieving high selectivity for the alkene product without over-reduction to the corresponding alkane is a primary challenge. Copper acetylacetonate (B107027) has been identified as an effective catalyst precursor for the electrocatalytic semi-hydrogenation of alkynes. nih.gov This method presents a sustainable alternative to traditional thermal processes, often utilizing water as the hydrogen source. nih.gov In this process, the Cu(acac)₂ precursor is converted in-situ into the active catalytic species, which then facilitates the selective transfer of hydrogen to the alkyne triple bond, yielding the desired alkene.

Oxidation and Functionalization Reactions

Copper acetylacetonate also demonstrates significant catalytic activity in reactions involving the oxidation and functionalization of hydrocarbons, enabling the conversion of relatively inert C-H bonds and C-C double bonds into more valuable functional groups.

The selective oxidation of cyclohexane (B81311) to produce a mixture of cyclohexanol (B46403) and cyclohexanone, commonly known as KA-oil, is an industrially vital process as these are key precursors for the production of nylon. While various transition metal catalysts are employed for this transformation, specific research findings detailing the use of this compound as the primary catalyst for the selective oxidation of cyclohexane to KA-oil are not extensively documented in the reviewed scientific literature. The field is dominated by other copper complexes and different transition metals. unimi.itnih.gov

Aziridines are valuable nitrogen-containing three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. Copper-catalyzed aziridination of alkenes provides a direct route to these structures. Copper(II) acetylacetonate has been effectively used as a catalyst in the aziridination of styrene (B11656), using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. researchgate.net

Studies have shown that the nature of the counterion on the copper catalyst significantly influences the stereochemical outcome of the reaction. Strongly coordinating counterions, such as acetylacetonate, can favor the isomerization of (Z)-alkenes to the more stable trans-aziridine products, suggesting the possible involvement of radical intermediates in the catalytic cycle. mdpi.comrsc.org When Cu(acac)₂ is anchored onto a support like activated carbon, it can function as a heterogeneous catalyst. researchgate.net While the styrene conversion and turnover number (TON) of the supported catalyst are similar to the homogeneous system, the initial activity may be lower due to diffusion limitations. researchgate.net

Below is a data table comparing the performance of homogeneous Cu(acac)₂ with a heterogeneous, supported version in the aziridination of styrene.

Catalyst SystemPhaseStyrene Conversion (%)Total TONReaction Time (h)Ref.
[Cu(acac)₂]Homogeneous98982 researchgate.net
Cu(acac)₂/NH₂-T/SiO₂@Fe₃O₄ NPsHeterogeneous99994 researchgate.net
[Cu(acac)₂trien]@ACHeterogeneousSimilar to homogeneous-Increased researchgate.net

Table 1: Comparison of this compound Catalyst Systems in Styrene Aziridination.

Coupling and Condensation Reactions

Copper-catalyzed coupling reactions are fundamental in C-C and C-N bond formation. Cu(acac)₂ has proven to be an efficient catalyst for one of the most prominent examples of "click chemistry."

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed the "Huisgen-Click Reaction," is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. unimi.it These heterocyclic compounds have broad applications in medicinal chemistry, drug discovery, and materials science. unimi.it Copper(II) acetylacetonate has been established as an efficient and practical catalyst for this reaction.

An effective protocol has been developed using Cu(acac)₂ in water, a green and environmentally benign solvent. This method is suitable not only for the reaction between organic azides and terminal alkynes but also for one-pot, three-component reactions involving an alkyl halide, sodium azide, and an alkyne to generate the triazole product in high yields. The use of a Cu(II) precursor like Cu(acac)₂ is common in these reactions, as it is reduced in situ to the active Cu(I) species, often by a reducing agent or by the solvent itself under certain conditions.

Synthesis of Functionalized Bis(arylmethyl)zinc Reagents

Copper(II) acetylacetonate, Cu(acac)₂, serves as an efficient catalyst in the synthesis of functionalized bis(arylmethyl)zinc reagents derived from arylmethyl halides. organic-chemistry.orgthieme-connect.com This synthetic process is noted for its mild and efficient nature, yielding high-quality organozinc reagents with minimal formation of byproducts. organic-chemistry.org The reaction typically involves the treatment of arylmethyl halides with magnesium in the presence of zinc chloride and a catalytic amount of copper(II) acetylacetonate in a solvent such as tetrahydrofuran. organic-chemistry.org The role of the copper catalyst is believed to involve the in situ formation of an active 'zinc-copper couple' layer on the surface of the magnesium turnings, which then readily reacts with the arylmethyl halide to generate the desired bis(arylmethyl)zinc reagent. thieme-connect.com This method is compatible with a variety of functional groups, highlighting the versatility of organozinc reagents in organic synthesis. thieme-connect.com

The reaction conditions can be tailored based on the specific arylmethyl halide used. For instance, arylmethyl chlorides are effectively converted to the corresponding zinc reagents by stirring the mixture in an ice-water bath for 2 to 8 hours. thieme-connect.com For arylmethyl bromides, stirring in a salt-ice bath for 2 to 6 hours is optimal for the conversion. thieme-connect.com

Olefination Reactions with Aromatic Aldehydes

The bis(arylmethyl)zinc reagents synthesized via Cu(acac)₂ catalysis are valuable intermediates for subsequent carbon-carbon bond-forming reactions, particularly olefination reactions with aromatic aldehydes. organic-chemistry.orgthieme-connect.com These reactions lead to the formation of (E)-stilbenes in high yields and with excellent stereoselectivity. organic-chemistry.org A key component in this transformation is the addition of a Lewis acid, specifically aluminum trichloride (B1173362) (AlCl₃), which promotes the reaction between the organozinc reagent and the aldehyde. organic-chemistry.orgthieme-connect.com

The protocol provides a facile and stereospecific alternative to traditional methods like the Wittig reaction, as it exclusively produces the trans-isomer of the stilbene (B7821643) derivatives, avoiding the formation of cis-trans mixtures. organic-chemistry.orgthieme-connect.com The general procedure involves adding the prepared bis(arylmethyl)zinc reagent to a solution of the aromatic aldehyde and aluminum trichloride in a solvent like 1,4-dioxane (B91453) and heating the mixture. thieme-connect.com While this method is highly effective for a range of aromatic aldehydes, it has been noted to be less successful when applied to ketones and heterocyclic aldehydes. organic-chemistry.org

Table 1: Examples of (E)-Stilbene Synthesis using Cu(acac)₂-Catalyzed Reagents

Arylmethyl Halide Precursor Aromatic Aldehyde (E)-Stilbene Product Yield (%)
Benzyl (B1604629) chloride Benzaldehyde (E)-Stilbene 95%
4-Methylbenzyl chloride 4-Chlorobenzaldehyde (E)-4-Methyl-4'-chlorostilbene 92%
4-Methoxybenzyl chloride 4-Methylbenzaldehyde (E)-4-Methoxy-4'-methylstilbene 94%
2-Chlorobenzyl chloride 2-Methoxybenzaldehyde (E)-2-Chloro-2'-methoxystilbene 89%

Data synthesized from research findings. organic-chemistry.orgthieme-connect.com

Aryl-Heteroatom Bond Formation (e.g., Amidation)

Copper catalysis is a cornerstone in the formation of aryl-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds through amidation reactions. nih.gov These reactions are fundamental in organic synthesis due to the prevalence of the amide functional group in pharmaceuticals, natural products, and materials. mdpi.com While a wide array of copper sources (e.g., CuBr, CuCl₂) have been utilized to catalyze the amidation of aryl C-H bonds, the development of efficient catalytic systems remains a significant area of research. nih.gov

Copper-catalyzed amidation can proceed through various pathways, including the coupling of amines with alkyl boronic esters in an alkyl variant of the Lam-Chan reaction. nih.gov In such transformations, specialized ligands are often employed to support the copper center and promote high functional group tolerance. nih.gov The direct amidation of carboxylic acids and esters represents a more atom-economical approach, and various catalytic methods are being explored to facilitate this transformation under green chemistry principles. mdpi.com Some advanced catalytic systems for amidation involve radical mechanisms, where a superoxide (B77818) radical can initiate the process, leading to the formation of a key aminium radical cation for subsequent ester cleavage and amide formation. mdpi.com

Polymerization and Material Curing

Photoinitiators for Polymerization

This compound and related copper complexes have emerged as versatile photoinitiators for various polymerization processes, particularly under visible or near-infrared (NIR) light. mdpi.comrsc.orgresearchgate.net These systems offer advantages such as operating under mild conditions (room temperature and under air). researchgate.net

One novel approach, termed metal acetylacetonate–bidentate ligand interaction (MABLI), utilizes copper complexes to generate acetylacetonate (acac•) radicals through a redox reaction with a phosphine (B1218219). mdpi.com These radicals can initiate the free radical polymerization (FRP) of acrylates or promote the free radical promoted cationic polymerization (FRPCP) of epoxides. mdpi.com

Furthermore, stable this compound-based systems, in combination with specific bidentate ligands, function as highly efficient redox-initiating systems for FRP. rsc.orgresearchgate.net A remarkable feature of these systems is their ability to be activated by NIR light, converting a standard redox polymerization into a redox photoactivated one. rsc.org This dual capability is of significant interest for applications requiring spatial or temporal control over the polymerization process, such as in 3D printing or for curing in shadowed areas. mdpi.comresearchgate.net For instance, a stable copper methacryloyloxy-ethylacetoacetate (Cu(AAEMA)₂), which contains both a reactive methacrylate (B99206) group and a this compound moiety, can be pre-polymerized into a polymer backbone. researchgate.net This incorporated catalyst can then initiate a subsequent redox polymerization from the surface under mild conditions, a strategy with high potential for creating functionalized surfaces and grafted materials. researchgate.net

Resin Crosslinking and Curing Acceleration

Copper(II) acetylacetonate acts as an effective catalyst for the crosslinking and curing of thermosetting resins, significantly lowering the required curing temperatures and accelerating the reaction rate. mdpi.com This is particularly valuable in the manufacturing of high-performance composite materials where lower processing temperatures can prevent thermal degradation of reinforcing fibers and reduce energy consumption. researchgate.net

In the curing of cyanate (B1221674) ester resins, which are used in aerospace and electronic applications, Cu(acac)₂ has demonstrated significant catalytic activity. mdpi.com For example, the addition of a small mass fraction (0.2-0.3%) of this compound can reduce the curing temperature of bisphenol AF-type dicyanate esters to below 473 K (200 °C). mdpi.com This catalytic effect extends to various blended resin systems. When bisphenol A dipropargyl ether is blended with other cyanate esters like bisphenol A-type or bisphenol E-type dicyanate esters, the addition of Cu(acac)₂ enables the blends to cure fully at temperatures below 473 K. mdpi.com

The catalytic effect of different concentrations of this compound on the curing temperature of a bisphenol AF dicyanate ester (BAFDCy) resin is detailed in the table below.

Table 2: Effect of Cu(acac)₂ Concentration on Curing Temperature of BAFDCy Resin

Catalyst Mass Fraction (%) Curing Start Temp. (K) Peak Temp. (K) Curing End Temp. (K)
0.1 465.1 511.2 545.1
0.2 443.1 486.1 518.1
0.3 439.1 473.1 503.1
0.4 438.1 471.1 498.1

Data sourced from DSC analysis results. mdpi.com

Nanocatalysis and Heterogeneous Catalysis

This compound is a valuable precursor for the synthesis of copper-based nanocatalysts and for the development of heterogeneous catalytic systems. researchgate.netresearchgate.net These catalysts combine the high selectivity often associated with homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction medium and reusability. researchgate.net

One approach involves the vapor-phase thermal decomposition of Cu(acac)₂ to produce copper nanoparticles. researchgate.netvtt.fi The conditions of this decomposition, such as temperature and the presence of other reagents like water or oxygen, can be controlled to yield nanoparticles of metallic copper (Cu) or its oxides (Cu₂O, CuO). researchgate.net These nanoparticles can then serve as catalysts for subsequent reactions. researchgate.netvtt.fi

Alternatively, copper(II) acetylacetonate can be immobilized onto a solid support to create a robust heterogeneous catalyst. researchgate.net For example, Cu(acac)₂ has been anchored onto triamine-functionalized activated carbon. This supported catalyst proved effective in the aziridination of styrene, demonstrating comparable conversion to the homogeneous catalyst but with the added benefits of reusability and no observed metal leaching over multiple catalytic cycles. researchgate.net The initial activity of the heterogeneous catalyst was slightly lower, likely due to diffusion limitations of the substrate and product. researchgate.net

The distinction between true heterogeneous catalysis on the nanoparticle surface and homogeneous catalysis by leached copper species is a critical area of investigation in copper nanocatalysis. rsc.orgnih.gov The reaction conditions, such as the presence of a base, can influence the dominant catalytic pathway. rsc.org Understanding this interplay is essential for designing highly efficient, robust, and sustainable catalytic processes. rsc.orgnih.gov

Copper-based Metal-Organic Frameworks as Catalysts (e.g., Esterification)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Copper-based MOFs (Cu-MOFs) have garnered significant attention as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of accessible, catalytically active copper sites. oaepublish.comresearchgate.net this compound is a suitable precursor for the synthesis of Cu-MOFs, providing a well-defined source of copper(II) ions that can be controllably assembled with organic linkers under solvothermal or other synthetic conditions.

The catalytic activity of Cu-MOFs has been effectively demonstrated in esterification reactions, which are fundamental transformations in organic synthesis, often used for the production of esters for various applications, including biodiesel. oaepublish.com In these reactions, the copper nodes within the MOF structure can function as Lewis acid sites, activating the carbonyl group of a carboxylic acid to facilitate nucleophilic attack by an alcohol.

The porous nature of Cu-MOFs allows for the diffusion of reactants to the active copper centers and the subsequent release of the ester product. This heterogeneous catalytic system offers several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, potential for recyclability, and enhanced stability. rsc.org For instance, a Cu-MOF synthesized as a biomimetic catalyst demonstrated significantly higher yields in the synthesis of theaflavins compared to chemical oxidation methods. organic-chemistry.org

The performance of Cu-MOFs in catalysis can be influenced by several factors, including the specific surface area, pore size, and the coordination environment of the copper centers. Researchers have developed various Cu-MOFs with different organic linkers to optimize these parameters for specific catalytic applications.

Table 1: Performance of a Biomimetic Cu-MOF Catalyst in Theaflavin Synthesis organic-chemistry.org
Catalytic MethodRelative Total Yield EnhancementOptimal Reaction Temperature (°C)Optimal Reaction Time (minutes)
Cu-MOF Biomimetic Catalyst30% higher than chemical oxidation8060
Chemical Oxidation---
Tyrosinase50% lower than Cu-MOF--

Graphene-Supported Platinum-Copper Catalysts for Oxygen Reduction

In the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR) which is crucial for fuel cell technology, platinum-based catalysts are the state-of-the-art. rsc.org However, the high cost and scarcity of platinum have driven research towards developing more efficient catalysts with lower platinum content. Alloying platinum with less expensive transition metals, such as copper, is a promising strategy to enhance catalytic activity and durability. acs.org this compound can be utilized as a precursor for the copper component in the synthesis of these bimetallic catalysts.

Graphene, a two-dimensional carbon material, has emerged as an excellent support for catalytic nanoparticles due to its high surface area, excellent electrical conductivity, and mechanical stability. rsc.org When platinum-copper nanoparticles are dispersed on a graphene support, the resulting composite material exhibits synergistic effects that boost its electrocatalytic performance in the ORR.

The synthesis of graphene-supported platinum-copper catalysts often involves the co-reduction of platinum and copper precursors in the presence of a graphene dispersion. This compound, being soluble in various organic solvents, is a suitable precursor for such solution-phase synthesis methods. The resulting Pt-Cu alloy nanoparticles supported on graphene have shown significantly enhanced ORR activity compared to commercial platinum-on-carbon (Pt/C) catalysts. acs.org This enhancement is attributed to several factors, including modified electronic structure of platinum due to alloying with copper, which can optimize the binding energy of oxygen intermediates, and the strong interaction between the nanoparticles and the graphene support, which improves durability. acs.org

Research has demonstrated that these advanced catalysts can exhibit higher mass activity and specific activity for the ORR. For example, platinum-copper aerogels, a type of self-supported catalyst, have shown mass and specific activities that are 2.6 and 3.3 times greater, respectively, than those of commercial Pt/C catalysts. oaepublish.com

Table 2: Comparison of Electrocatalytic Activity for Oxygen Reduction Reaction oaepublish.com
CatalystMass Activity (mA/mgPt)Specific Activity (mA/cm2)Enhancement Factor vs. Pt/C (Mass Activity)Enhancement Factor vs. Pt/C (Specific Activity)
PtCu Aerogels369.40.8472.63.3
Commercial Pt/C140.00.2571.01.0

Applications in Advanced Materials Science and Engineering

Thin Film Deposition Technologies

The deposition of thin films is a cornerstone of semiconductor manufacturing and materials science. Copper acetylacetonate (B107027) is extensively used in several key deposition technologies to create high-quality films of copper and its oxides.

Atomic Layer Deposition (ALD) is a technique prized for its ability to produce uniform, conformal, and pinhole-free thin films with precise thickness control, which is crucial for electronic devices. aip.org Copper acetylacetonate has emerged as a promising precursor for the ALD of copper oxides, overcoming challenges such as limited thermal stability and fluorination associated with other precursors. aip.orgresearchgate.net

Researchers have successfully deposited cuprous oxide (Cu₂O), a p-type semiconductor with applications in photovoltaics and thin-film transistors, using Cu(acac)₂. aip.orgaip.org In a typical process, Cu(acac)₂ is used with a combination of water and oxygen as co-reactants. This process demonstrates self-limiting behavior, a hallmark of ALD, with a saturated growth-per-cycle (GPC) of 0.07 Å at a deposition temperature of 200 °C. researchgate.netaip.org The resulting polycrystalline Cu₂O films are uniform, with a root mean square (RMS) roughness of approximately 2 nm. researchgate.net

Similarly, cupric oxide (CuO) films have been deposited by ALD using this compound as the copper source and ozone (O₃) as the oxygen precursor. researchgate.net This process yields the tenorite phase of CuO within a stable temperature window of 150 °C to 230 °C, achieving a growth rate of approximately 0.038 nm per cycle. researchgate.net The broad and practical ALD window for this process makes it suitable for integration with other deposition processes for creating complex compounds. researchgate.net

Table 1: ALD Processes for Copper Oxides Using this compound
Target FilmCo-reactant(s)Deposition TemperatureGrowth Rate (per cycle)
Cu₂O (Cuprous Oxide)Water (H₂O) and Oxygen (O₂)200 °C0.07 Å
CuO (Cupric Oxide)Ozone (O₃)150 - 230 °C0.38 Å (0.038 nm)

The deposition of pure, metallic copper films is vital for creating interconnects in microelectronic devices, where copper's low resistivity and high resistance to electromigration are advantageous. aalto.fi While direct ALD of copper using Cu(acac)₂ and molecular hydrogen (H₂) as a reactant has been reported, it often requires undesirably high deposition temperatures, typically above 250 °C. researchgate.netrsc.org

To circumvent this, alternative approaches have been developed. One is an indirect route, which involves the ALD of a copper oxide film first, followed by a subsequent reduction step to form metallic copper. rsc.org A more direct and efficient low-temperature process utilizes an organic reductant. A promising ALD process for high-quality metallic copper films employs Cu(acac)₂ and hydroquinone (B1673460) as the reducing agent. aalto.fi This method facilitates the direct deposition of copper at a significantly lower temperature range of 160 °C to 240 °C. aalto.fi It achieves a high growth rate of up to 1.9 Å per cycle and produces films with low impurity levels, with carbon content below 9 atomic percent. aalto.fi

Table 2: ALD Processes for Metallic Copper Films Using this compound
Reactant(s)Deposition TemperatureGrowth Rate (per cycle)Key Finding
Hydrogen (H₂)>250 °CLowHigh temperature requirement limits applicability. rsc.org
Hydroquinone (HQ)160 - 240 °CUp to 1.9 ÅEnables low-temperature deposition of high-purity copper films. aalto.fi

Chemical Vapor Deposition (CVD) is another widely used technique for producing thin films. This compound is a suitable precursor for CVD due to its thermal stability and sufficient volatility. diva-portal.org In Metal Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, Cu(acac)₂ has been used to deposit polycrystalline copper films. cambridge.org

One MOCVD process utilizes Cu(acac)₂ vapor and water vapor as reactants. cambridge.org Research has shown that a specific deposition temperature window, from 370 °C to 400 °C, is optimal for producing polycrystalline copper films with a preferential orientation. cambridge.org Deposition at temperatures below this window (e.g., lower than 350 °C) tends to result in films containing a copper oxide (Cu₂O) phase. cambridge.org This temperature dependence highlights the critical role of processing parameters in determining the final composition of the deposited film.

Innovations in deposition technology have led to methods like electron-Chemical Vapor Deposition (e-CVD), which leverages a plasma discharge. In this technique, free electrons present in the plasma act as the reducing agent, which can eliminate the need for a secondary chemical reducing agent like hydrogen gas. diva-portal.org This makes the process potentially more cost-effective and environmentally friendly.

Studies have investigated and confirmed that copper(II) acetylacetonate is a viable precursor for the e-CVD method. diva-portal.org Thin films of copper can be successfully deposited using this dry, vacuum-based procedure. The sublimation temperature for the Cu(acac)₂ precursor in these systems is typically around 160 °C. diva-portal.org The morphology, composition, and growth rate of the resulting metal films are highly dependent on the various deposition parameters, such as plasma power and precursor flow rate. diva-portal.org

Nanomaterial Fabrication and Engineering

Beyond thin films, this compound is a valuable precursor for synthesizing copper and copper oxide nanoparticles, which have applications in catalysis, conductive inks, and antimicrobial agents.

The thermal decomposition of this compound vapor is a common method for producing crystalline nanoparticles. nanonasibulin.com The composition of the resulting nanoparticles can be controlled by adjusting the furnace temperature and the precursor's vapor pressure. For instance, in an inert nitrogen atmosphere, thermal decomposition at temperatures of 431.5 °C and 596.0 °C yields crystalline copper nanoparticles. nanonasibulin.comproquest.com At a higher temperature of 705.0 °C, the product becomes dependent on the precursor pressure: pure copper particles form at higher pressures, while copper(I) oxide (Cu₂O) particles form at lower pressures. nanonasibulin.com

The introduction of reactive gases into the process can significantly alter the reaction and the final product.

Presence of Oxygen : Introducing oxygen into the carrier gas during decomposition can lead to the formation of both Cu₂O and CuO nanoparticles. tandfonline.com Oxygen increases the rate of precursor decomposition and helps remove carbonaceous impurities from the particles. The size of the primary particles produced via this method can range from 10 to 200 nm. tandfonline.com

Presence of Water Vapor : Water vapor has been shown to be highly effective at reducing the temperature required for complete decomposition of Cu(acac)₂. The decomposition temperature can be lowered to 432 °C in the presence of water, compared to 705 °C in a pure nitrogen environment. acs.org

Solution-Phase Synthesis : Nanoparticles can also be synthesized in solution. The reduction of Cu(acac)₂ in an organic solvent containing oleyl amine and oleic acid can produce copper nanoparticles with controlled shapes, such as rods and cubes. wikipedia.org Another method involves the microwave irradiation of a this compound solution in benzyl (B1604629) alcohol, which yields crystalline copper nanospheres approximately 150 nm in size. acs.org

Table 3: Synthesis of Nanoparticles from this compound
Synthesis MethodReactants/ConditionsTemperatureResulting Nanopaterial(s)
Vapor DecompositionInert N₂ atmosphere432 - 596 °CCopper (Cu) nanonasibulin.com
Vapor DecompositionInert N₂ atmosphere, low pressure705 °CCopper(I) Oxide (Cu₂O) nanonasibulin.com
Vapor DecompositionOxygen/Nitrogen atmosphere432 - 705 °CCopper(I) Oxide (Cu₂O), Copper(II) Oxide (CuO) tandfonline.com
Vapor DecompositionWater vapor/Nitrogen atmosphere432 °CCopper (Cu) acs.org
Solution PhaseMicrowave irradiation in benzyl alcoholN/ACopper (Cu) nanospheres (~150 nm) acs.org

Fabrication of Carbon Nanostructures

This compound serves as a crucial precursor in the fabrication of various carbon nanostructures, primarily by providing a source of copper nanoparticles that act as catalysts in chemical vapor deposition (CVD) processes. The thermal decomposition of this compound yields these metallic nanoparticles, which are essential for the nucleation and growth of carbon nanotubes (CNTs).

The decomposition of the organic components of this compound at elevated temperatures can also lead to the formation of voids or pores within the material structure, a feature that can be beneficial in certain applications. researchgate.net The relatively low decomposition temperature of this compound, typically below 300°C, is advantageous as it allows for the removal of gaseous byproducts before the high-temperature sintering process required for some applications. researchgate.net

While copper is not as commonly used as iron, cobalt, or nickel, it has been demonstrated to be an effective catalyst for the growth of single-walled carbon nanotubes (SWNTs) under specific conditions. nasa.gov The use of copper nanoparticles derived from precursors like this compound is particularly interesting for applications where the ferromagnetic properties of traditional catalysts could interfere, such as in the study of the magnetic properties of SWNTs. nasa.gov

The general mechanism for CNT growth in a CVD process involves the decomposition of a carbon-containing gas on the surface of the metal catalyst particles. The carbon then dissolves into the nanoparticles and precipitates out to form the tubular structure of the nanotubes. The size of the resulting nanotubes is influenced by the size of the catalyst particles.

Table 1: Role of this compound in Carbon Nanostructure Fabrication

Feature Description
Role of this compound Precursor for catalyst nanoparticles
Catalyst Formed Copper (Cu) nanoparticles
Fabrication Method Chemical Vapor Deposition (CVD)
Carbon Nanostructures Produced Carbon Nanotubes (CNTs), including Single-Walled Carbon Nanotubes (SWNTs)
Mechanism Thermal decomposition of this compound to form Cu nanoparticles, which then catalyze the growth of carbon nanostructures from a carbon source.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a versatile precursor for the synthesis of copper-based Metal-Organic Frameworks (MOFs) and coordination polymers. Its utility stems from its solubility in various solvents and its ability to serve as a reliable source of Cu(II) ions under controlled reaction conditions.

MOF Synthesis Strategies Utilizing this compound

This compound is employed in several strategies for the synthesis of MOFs, offering a "greener" and high-yielding alternative to traditional metal salts like chlorides or nitrates. frontiersin.org These metal acetylacetonate complexes can be used in aqueous synthesis, sometimes even at room temperature, which reduces the environmental impact and potential hazards associated with organic solvents and corrosive reagents. frontiersin.org

One notable strategy involves the use of this compound in solvothermal synthesis. For instance, it has been used as the copper source for the in situ solvothermal synthesis of two-dimensional (2D) Cu-TCPP (TCPP = tetrakis(4-carboxyphenyl)porphyrin) membranes. researchgate.net In this process, the controlled release of copper ions from the acetylacetonate complex allows for the gradual growth of the MOF structure on a substrate.

Another innovative and environmentally friendly approach is the use of supercritical CO2 as a solvent for the synthesis of one-dimensional (1D) MOFs. nasa.gov In this method, neutral this compound complexes are reacted with linear organic linkers, such as 4,4'-bipyridine, under compressed CO2. This technique can achieve reaction yields close to 100% as the reactants are almost completely consumed. nasa.gov

The choice of the metal precursor is critical in defining the final composition and structure of the MOF. The use of this compound allows for the synthesis of a variety of copper-based MOFs with diverse topologies and potential applications in areas such as catalysis, gas storage, and separation. acs.org

Table 2: MOF Synthesis Strategies Utilizing this compound

Synthesis Strategy Description Advantages Example MOFs
Aqueous Synthesis Utilizes water as the solvent, often at or near room temperature. frontiersin.org Environmentally friendly, high yields (>85%), potentially lower energy consumption. frontiersin.org Various carboxylate-based MOFs. frontiersin.org
Solvothermal Synthesis Reactions are carried out in a sealed vessel at elevated temperatures and pressures. Good control over crystal growth and morphology. 2D Cu-TCPP membranes. researchgate.net
Supercritical CO2 Synthesis Employs supercritical carbon dioxide as the reaction medium. nasa.gov Eco-friendly, high reaction yields (approaching 100%), avoids organic solvents. nasa.gov 1D copper(II) coordination polymers. nasa.gov

Continuous Pure MOF Membranes and Films

The fabrication of continuous and defect-free MOF membranes and thin films is a significant area of research, driven by their potential applications in gas separation, pervaporation, and sensing. This compound has been successfully utilized as a metal source in the fabrication of such continuous pure MOF membranes.

A key example is the in situ solvothermal synthesis of 2D Cu-TCPP membranes on porous α-Al2O3 substrates, where this compound served as the copper precursor. researchgate.net The resulting membranes were well-intergrown and highly c-oriented with a thickness of approximately 80 nm. researchgate.net The use of this compound, in conjunction with other additives and substrate surface modifications, was crucial in achieving the desired microstructure of the membrane. researchgate.net

Various techniques are employed for the fabrication of Cu-based MOF membranes, including in situ solvothermal growth, secondary growth, and electrochemical deposition. researchgate.net The selection of the copper source is a critical parameter in these methods to control the nucleation and growth of the MOF film. The properties of this compound, such as its solubility and decomposition behavior, make it a suitable candidate for these fabrication processes.

The development of continuous MOF membranes is a rapidly advancing field, and the choice of precursors like this compound plays a vital role in the rational design and synthesis of high-performance membranes for various technological applications. vtt.fi

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal computational method for studying the properties of transition metal complexes like copper(II) acetylacetonate (B107027) due to its balance of accuracy and computational cost.

DFT calculations are instrumental in determining the energetics and feasibility of chemical reactions involving copper acetylacetonate. Studies on the atomic layer deposition of copper and copper oxide have used DFT to investigate the surface chemistry of the Cu(acac)₂ precursor. For instance, on a Cu₂O substrate, water reacts with Cu(acac)₂ via a ligand-exchange mechanism to produce gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.org The reactivity of various co-reactants towards Cu(acac)₂ has been shown to follow the order H > O₃ > H₂O. rsc.org

In the context of catalytic applications, DFT has been used to study the partial oxidation of acetylene (B1199291) on copper oxide surfaces. On a perfect Cu₂O (111) surface, the chemisorption of C₂H₂ requires overcoming an energy barrier of 0.70 eV. mdpi.com The subsequent direct decomposition of acetylene is energetically demanding, with a calculated barrier of 1.92 eV. mdpi.com These calculations provide crucial data on the energy landscapes of reactions catalyzed by copper-based materials derived from precursors like Cu(acac)₂.

DFT calculations have been successfully employed to elucidate active sites and reaction pathways for reactions involving Cu(acac)₂. In studies related to atomic layer deposition, DFT revealed that Cu(acac)₂ chemisorbs on the hollow site of a Cu(110) surface. rsc.orgresearchgate.net The subsequent decomposition follows a sequential dissociation and reduction pathway: [Cu(acac)₂ → Cu(acac) → Cu]. rsc.orgresearchgate.net This process starts with the breaking of a Cu–O bond, leading to the complete dissociation of one acac ligand, followed by the dissociation of the second ligand to form a metallic copper atom on the surface. rsc.org

Computational studies have also shed light on the mechanisms of copper-mediated oxidation reactions. For bioinspired copper complexes, DFT calculations have been used to investigate intramolecular C-H bond hydroxylation. nih.gov These studies propose a mechanism involving a dinuclear side-on peroxo dicopper(II) species in equilibrium with a bis(μ-oxo) dicopper(III) intermediate, which is identified as the key oxidizing species responsible for the C-H abstraction step. nih.gov

One of the significant successes of DFT is its ability to model the spectroscopic parameters of copper(II) acetylacetonate and predict the influence of solvents on its properties. acs.orgnih.gov DFT calculations have been used to investigate the visible near-infrared electronic transitions and the electron paramagnetic resonance (EPR) parameters of Cu(acac)₂. acs.orgnih.gov

The computed absorption transitions and EPR parameters exhibit a strong dependency on the coordination environment of the Cu(II) center, particularly the solvent. acs.orgnih.gov Significant solvatochromic shifts (shifts in absorption bands due to the solvent) are observed for the 3d-3d transitions. acs.orgnih.gov For example, the dz²→dxy transition is red-shifted by approximately 6000 cm⁻¹ in water and 9000 cm⁻¹ in pyridine (B92270), which is accurately modeled by DFT. acs.orgnih.gov This demonstrates that the donor power of the solvent plays a critical role in the solvatochromism of the complex. researchgate.net The hyperfine coupling constants in the EPR spectra also show a pronounced dependence on the base strength of the solvent. acs.orgnih.gov

Spin restricted open-shell DFT calculations have successfully reproduced the visible absorption spectrum of Cu(acac)₂, with the calculated 3d→3d transition energies showing good agreement with experimental data. researchgate.net This theoretical work confirmed that the observed four-band structure is molecular in nature and not a result of crystal packing effects. researchgate.net

Calculated Spectroscopic Shifts for Cu(acac)₂ in Different Solvents acs.orgnih.gov
TransitionSolvent ModelCalculated Red-Shift (cm⁻¹)
d→dxyWater6000
Pyridine9000

DFT provides valuable insights into the nature of chemical bonding within Cu(acac)₂. Natural Bond Orbital (NBO) analysis and other quantum chemical parameters can be used to evaluate metal-ligand bond strengths and electron delocalization. davidpublisher.combiointerfaceresearch.com Energy decomposition analyses based on DFT indicate that the coordination bond between metal ions like Cu(II) and organic ligands is primarily electrostatic in nature. nih.gov

The interaction of Cu(acac)₂ with additional ligands, such as imidazole (B134444) and its derivatives, has been extensively studied using a combination of EPR spectroscopy and DFT calculations. acs.orgacs.org These studies have successfully characterized the coordination modes of the resulting adducts.

At low concentrations of imidazole, a five-coordinate square-pyramidal monoadduct, [Cu(acac)₂(Im)], is formed, with the imidazole coordinating in the axial position. acs.orgacs.org As the imidazole concentration increases, a six-coordinate bis-adduct, [Cu(acac)₂(Im)₂], becomes the dominant species. acs.orgacs.org DFT calculations, in agreement with experimental data, indicate that the preferred geometry for the bis-adduct is a trans-equatorial coordination. acs.org Similar studies with pyridine and other nitrogen heterocycles have also confirmed their axial coordination to the Cu(II) center, with the strength of the interaction depending on the basicity and steric properties of the incoming ligand. nih.gov

Coordination of Imidazole (Im) to Cu(acac)₂ acs.orgacs.org
Cu:Im RatioDominant SpeciesCoordination NumberGeometry
1:10 (Low)[Cu(acac)₂(Im)]5Square-pyramidal (axial Im)
1:50 (High)[Cu(acac)₂(Im)₂]6Trans-equatorial

Ab Initio and Hybrid Computational Approaches

Beyond standard DFT, more computationally intensive ab initio and hybrid methods are applied to obtain higher accuracy for specific properties of this compound.

Hybrid DFT functionals, such as PBE0, combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. The PBE0-D3 functional, which includes corrections for dispersion forces, has been used to perform quasi-harmonic lattice dynamics calculations on crystalline Cu(acac)₂. acs.org This approach allowed for the successful quantum-mechanical calculation of the complete thermoelastic response of the crystal, demonstrating how its mechanical properties change with temperature. acs.org

High-level ab initio methods like CASSCF (Complete Active Space Self-Consistent Field) and its second-order perturbation theory correction (CASPT2), as well as DDCI (Difference Dedicated Configuration Interaction), have been applied to study complex electronic phenomena in related copper systems, such as the exchange interaction between a Cu(II) ion and a radical ligand. nih.gov While computationally demanding, these methods provide a more rigorous description of electron correlation effects, which can be crucial for accurately describing the magnetic properties and excited states of open-shell molecules like copper(II) acetylacetonate. nih.gov Ab initio simulations have also been mentioned in the context of understanding the atomistic origins of the mechanical flexibility observed in crystals of copper(II) acetylacetonate. scispace.com

Molecular Dynamics and Simulation Methodologies

Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT) and reactive molecular dynamics (RMD), have become powerful tools for investigating the properties and behavior of this compound at an atomic level. These simulations provide insights into the compound's electronic structure, reaction mechanisms, and geometric parameters that complement experimental findings.

One significant application of these methodologies is in the study of atomic layer deposition (ALD), where this compound is used as a precursor. A combined approach using first-principles calculations and RMD simulations has been employed to explore the surface chemistry of Cu(acac)₂ on copper and copper oxide surfaces. rsc.org DFT calculations, performed using the Quantum Espresso package with the Perdew–Burke–Ernzerhof (PBE) functional, revealed that the Cu(acac)₂ molecule readily chemisorbs and decomposes on a Cu(110) surface. rsc.orgrsc.org The simulations showed a sequential dissociation and reduction pathway: Cu(acac)₂ → Cu(acac) → Cu. rsc.orgrsc.org This process involves a significant distortion of the molecule from its planar gas-phase geometry to enhance adsorption, weakening the internal Cu-O bonds. rsc.org

DFT calculations have also been instrumental in understanding the electronic structure and spectroscopic properties of the complex. researchgate.netnih.gov Spin-restricted open-shell DFT has been used to investigate the visible absorption spectrum, successfully modeling the four 3d→3d transition energies and demonstrating that this spectral feature is molecular in nature rather than a result of crystal packing effects. researchgate.net Such studies, often using basis sets like 6-31+G(d), confirm that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily copper-based. researchgate.netnih.gov The neutral molecule exists in a spin = ½ system, as expected for a Cu(II) complex. nih.govresearchgate.net Other studies have used DFT with the ORCA software package to calculate ligand hyperfine couplings, providing detailed agreement with experimental ENDOR spectroscopy data. rsc.org

These computational models provide precise geometric data that can be compared with experimental values obtained from methods like X-ray crystallography. rsc.orgresearchgate.net The calculated bond lengths and angles from optimized geometries in different phases (gas vs. adsorbed) highlight the structural flexibility of the molecule. rsc.org

Comparison of Selected Structural Parameters for this compound
ParameterValueMethodSource
Cu-O Bond Length (Gas-phase)1.95 ÅDFT Calculation rsc.org
Cu-O Bond Length (Crystal)1.912 Å, 1.914 ÅX-ray Diffraction (Experimental) researchgate.net
Cu-O Bond Length (Adsorbed on Cu(110) surface)2.21 ÅDFT Calculation rsc.org
O-Cu-O Chelate Angle (Crystal)93.2(2)°X-ray Diffraction (Experimental) researchgate.net

Advanced Spectroscopic and Electrochemical Characterization Techniques

Structural Elucidation and Phase Analysis

Structural and phase analysis techniques are fundamental to confirming the crystalline structure and morphology of copper acetylacetonate (B107027).

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. For copper(II) acetylacetonate, XRD studies confirm its crystalline nature. The unsolvated form of [Cu(acac)2] crystallizes in a monoclinic system with the space group P21/n. researchgate.net The cell parameters have been determined to be a= 10.34 Å, b= 4.71 Å, c= 11.38 Å, and β= 91.78°. researchgate.net

In studies of materials containing copper derived from copper acetylacetonate, XRD is used to identify the resulting phases. For instance, in electroless plating applications using epoxy resin composites with Cu(acac)2, XRD patterns of the deposited copper show distinct diffraction peaks. researchgate.net These peaks, observed at 2θ values of approximately 43.3°, 50.4°, and 74.1°, correspond to the (111), (200), and (220) crystal planes of the face-centered cubic structure of copper, respectively. researchgate.net This confirms the successful reduction of the copper complex to metallic copper.

Table 1: XRD Data for Copper Derived from Cu(acac)2 Composites
2θ (degrees)Miller Indices (hkl)Crystal Structure
43.3°(111)Face-Centered Cubic (FCC)
50.4°(200)
74.1°(220)

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for visualizing the morphology and structure of materials at the micro- and nanoscale. psu.eduyoutube.compsu.edu When coupled with Energy Dispersive X-ray Spectroscopy (EDS), these methods also provide elemental composition analysis. psu.edujetir.org

Scanning Electron Microscopy (SEM) is used to examine the surface morphology. For instance, in the development of epoxy resin composites containing copper(II) acetylacetonate for electroless plating, SEM images reveal the surface features of the composites at different concentrations of Cu(acac)2. researchgate.net SEM analysis of copper powder shows particles with an average diameter of 1.05 mm. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of finer details such as grain size and crystal lattice structures. youtube.compsu.edu TEM analysis of copper nanoparticles can confirm the presence of crystals with average sizes smaller than 20 nm. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jetir.org When used in conjunction with SEM or TEM, EDS can confirm the presence of copper in synthesized complexes and provide information on the distribution of elements within the sample. jetir.org

Surface and Thin Film Characterization

The characterization of surfaces and thin films of and derived from this compound is critical for applications in electronics and materials science.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

The Cu 2p XPS spectrum of copper(II) acetylacetonate is notable for its triple-peak features for both the 2p3/2 and 2p1/2 levels. aps.org The main peak is understood to originate from a well-screened final state (2p53d10L, where L denotes a ligand hole), while the two satellite peaks arise from the bonding and antibonding states between another well-screened state and a poorly screened state. aps.org The energy splitting is attributed to the strong hybridization between O 2p and C 2p orbitals. aps.org

XPS is also instrumental in studying the chemical transformations of this compound during deposition processes. For example, in the chemical vapor deposition of copper from Cu(hfac)2 (a related compound) on a silicon surface, XPS analysis shows that at low exposures, the precursor adsorbs in a reduced form, likely as Cu(I). inoe.ro This is evidenced by the absence of the characteristic shake-up satellites in the Cu 2p spectrum that are indicative of Cu(II). inoe.ro To differentiate between Cu(I) and metallic copper (Cu(0)), the Cu LMM Auger spectral region is often analyzed. researchgate.net The kinetic energy for metallic copper is expected at 918.6 eV, while Cu2O appears around 916.4-916.5 eV. researchgate.net

Table 2: Key XPS and Auger Peaks for Copper Species
SpeciesSpectraCharacteristic Feature / Binding Energy (eV)Reference
Cu(II)Cu 2pPresence of shake-up satellites inoe.ro
Cu(I)Cu 2pAbsence of shake-up satellites inoe.ro
Cu(0) (metallic)Cu LMM Auger~918.6 researchgate.net
Cu2OCu LMM Auger~916.4-916.5 researchgate.net

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying the functional groups and probing the bonding within the this compound molecule.

The FTIR spectrum of Cu(acac)2 displays characteristic absorption bands. Key vibrational modes include the C=O and C=C stretching vibrations, C-H vibrations, and the Cu-O stretching vibration, which provides direct information about the metal-ligand bond. rsc.org Density functional theory (DFT) calculations are often employed to aid in the assignment of these vibrational modes. nih.gov Studies comparing Cu(acac)2 with related complexes have shown that the in-phase symmetric O-Cu-O stretching mode can be a useful experimental measure of the metal-ligand bond strength. nih.gov

Table 3: Characteristic FTIR Vibrational Frequencies for Cu(acac)2
Vibrational ModeFrequency (cm-1)Reference
ν(C=O)1575 rsc.org
ν(C=C)1531 rsc.org
ν(C-H)2920, 1414 rsc.org
ν(Cu-O)451 rsc.org

Raman spectroscopy provides complementary information to FTIR. For instance, in a study of chromium acetylacetonate, a very strong Raman band at 460 cm-1 was assigned to the totally symmetric Cr-O stretching mode. researchgate.net Similar analyses are applied to Cu(acac)2 to obtain a complete picture of its vibrational properties. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface topography of materials at the nanoscale. stuba.sk It is a valuable tool for characterizing the surface morphology of thin films and coatings derived from this compound.

AFM can be used to assess surface roughness and grain size. For example, in the study of copper films, AFM has been used to visualize the surface morphology, showing differences in roughness and grain structure depending on the deposition technique and subsequent treatments like annealing. researchgate.netresearchgate.net In the context of this compound used as a precursor for copper oxide thin films via atomic layer deposition, AFM can confirm the uniformity of the deposited film, with root mean square (RMS) roughness values around 2 nm being achievable. researchgate.net This level of detail is critical for applications in electronics where smooth and uniform surfaces are required.

In-situ Growth Monitoring (e.g., Quartz Crystal Microbalance)

In-situ monitoring techniques are crucial for understanding the dynamics of thin film deposition and growth. The Quartz Crystal Microbalance (QCM) is a highly sensitive technique capable of measuring mass changes in the nanogram range, making it an excellent tool for real-time monitoring of film thickness and deposition rates. wikipedia.org The principle of QCM is based on the piezoelectric effect, where the resonant frequency of a quartz crystal changes in response to mass deposited on its surface. wikipedia.org

While direct studies specifically monitoring the in-situ growth of this compound films using QCM are not extensively detailed in the provided search results, the utility of QCM for monitoring the deposition of thin films from metal-organic precursors is a well-established application. wikipedia.org In a typical chemical vapor deposition (CVD) or atomic layer deposition (ALD) process involving this compound as the precursor, a QCM sensor placed in the deposition chamber would provide real-time data on the mass accumulation on the crystal surface. This allows for precise control over the film thickness and provides insights into the kinetics of the deposition process.

Furthermore, QCM with dissipation monitoring (QCM-D) can provide additional information about the viscoelastic properties of the deposited film. wikipedia.orgnanoscience.com This would be particularly useful in characterizing the properties of the resulting copper or copper oxide thin films derived from the decomposition of this compound. For instance, QCM-D has been used to study the adsorption of molecules onto copper surfaces, which is relevant to understanding the initial stages of film growth and surface reactions. arizona.edu The technique can also monitor cellular adhesion and growth on surfaces, demonstrating its versatility in tracking dynamic surface processes. nih.govnih.gov

Electronic Structure and Redox Behavior Characterization

The electronic structure and redox properties of this compound are fundamental to its chemical reactivity and applications. A suite of advanced spectroscopic and electrochemical techniques is employed to probe these characteristics in detail.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the Cu(II) ion in this compound, which possesses an unpaired electron. ibm.com EPR spectroscopy provides detailed information about the electronic structure and the local environment of the copper center. ibm.comacs.orgacs.org

The EPR spectrum of this compound is characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the coordination geometry and the nature of the ligands. ethz.ch In frozen solutions, the anisotropic nature of the g and A tensors can be resolved, providing distinct parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components. ethz.ch These parameters are indicative of the d-orbital energy levels and the degree of covalency in the metal-ligand bonds. For instance, studies on adducts of this compound with ligands like imidazole (B134444) show distinct changes in the EPR parameters upon coordination, reflecting the altered electronic environment of the copper ion. acs.orgacs.orgnih.gov

The following table summarizes typical EPR parameters for this compound and its adducts in frozen solutions.

Compoundg₁g₂g₃A₁ (MHz)A₂ (MHz)A₃ (MHz)
[Cu(acac)₂]------
[Cu(acac)₂Im]2.0632.0632.3072615472
[Cu(acac)₂Im₂]2.0592.0592.2883030498

Data sourced from a study on imidazole adducts of this compound. nih.gov

Advanced EPR Techniques (ENDOR, HYSCORE)

To gain deeper insight into the ligand environment and the interactions between the unpaired electron and surrounding magnetic nuclei, advanced EPR techniques such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are employed. acs.orgacs.org These techniques offer significantly higher resolution than conventional EPR.

ENDOR spectroscopy can be used to measure the hyperfine and quadrupole interactions of ligand nuclei, such as ¹⁴N in imidazole adducts of this compound. acs.orgacs.org This provides precise information about the bonding and distance of the coordinating atoms. For example, in the [Cu(acac)₂Im₂] complex, ¹⁴N ENDOR analysis revealed the hyperfine tensor for the coordinating imino nitrogens. acs.orgnih.gov

HYSCORE is a two-dimensional pulsed EPR technique that is particularly useful for studying weakly coupled nuclei. acs.orgacs.org In the context of this compound adducts, HYSCORE can be used to determine the hyperfine and quadrupole values for remote nuclei within the ligand, such as the amine nitrogens in the imidazole ring. acs.orgnih.gov

The combination of EPR, ENDOR, and HYSCORE provides a comprehensive picture of the electronic and geometric structure of this compound and its derivatives. acs.orgacs.orgnih.gov

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions in molecules. For this compound, the UV-Vis spectrum provides information about both ligand-based and metal-centered electronic transitions.

In a solvent like hexane, this compound exhibits distinct absorption bands. researchgate.netresearchgate.net A typical spectrum shows a strong absorption in the UV region around 243 nm and 323 nm, which are attributed to π-π* and charge transfer transitions within the acetylacetonate ligand, respectively. researchgate.netresearchgate.net In the visible region, a broader, less intense band is observed between 563-803 nm, which corresponds to the d-d electronic transitions of the Cu(II) ion. researchgate.netresearchgate.net The position and intensity of this d-d band are sensitive to the coordination environment of the copper center.

The following table summarizes the characteristic UV-Visible absorption peaks for this compound in hexane.

Wavelength (λmax)Assignment
243 nmπ-π* electron transition
323 nmMetal to Ligand Charge Transfer (MLCT)
563-803 nmd-d electron transition

Data sourced from studies on the thermal decomposition of this compound. researchgate.netresearchgate.net

Changes in the UV-Vis spectrum can be used to monitor chemical reactions involving this compound, such as its thermal decomposition or its interaction with other molecules. researchgate.netelsevierpure.com For instance, during the reduction of Cu(II) to Cu(0) nanoparticles, the characteristic absorption bands of this compound disappear. researchgate.netresearchgate.net

Cyclic Voltammetry and Electrochemical Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. For this compound, CV provides information about the potentials at which the Cu(II) center can be reduced to Cu(I) and subsequently to Cu(0), as well as the reversibility of these processes.

Studies of this compound and its derivatives in various solvents and supporting electrolytes have shown that the redox processes are often quasi-reversible or irreversible. researchgate.netipl.pt The reduction potentials are influenced by the solvent and the specific ligands coordinated to the copper center. For example, the reduction of copper(II) acetylacetonate complexes is generally easier (occurs at less cathodic potentials) in ionic liquids compared to conventional organic solvents. ipl.pt

In a study of a related complex, [Cu(acac)(2,2'-bipym)]ClO₄, cyclic voltammetry was used to investigate its redox behavior in the potential range of +1.000 V to –1.000 V. The diffusion coefficients of copper(II) acetylacetonate have also been determined in deep eutectic solvents using CV, providing insights into the mass transport properties of the complex in these novel media. researchgate.net

Elemental and Compositional Analysis (e.g., ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a powerful analytical technique used to determine the elemental composition of materials with high precision. In the context of research involving copper(II) acetylacetonate, ICP-AES is frequently employed to quantify the exact amount of copper present in synthesized catalysts and nanomaterials. This is particularly crucial when this compound is used as a precursor, as the technique verifies the successful incorporation and loading of copper into the final product.

Research has demonstrated a direct correlation between the amount of this compound used in synthesis and the resulting copper content in the final material, as confirmed by ICP-AES. researchgate.netnih.gov For instance, in the development of single-atom catalysts, ICP-AES was used to establish that the actual copper content in graphitic carbon nitride (g-C₃N₄) catalysts was proportional to the quantity of Cu(acac)₂ added during preparation. nih.gov One specific catalyst in this study, designated Cu₀.₀₅-CN, was found to have a copper content of 0.954 wt%. researchgate.netnih.gov

The utility of ICP-AES extends to verifying the stability of catalysts. In one study, a magnetite-copper nanocatalyst prepared using this compound was subjected to recycling tests. acs.org ICP-AES analysis confirmed that the copper content of the catalyst remained unchanged after reuse, indicating its robust nature. acs.org A related technique, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), has also been utilized for the elemental analysis of nanoparticles synthesized from Cu(acac)₂, providing detailed compositional data for elements such as copper, selenium, carbon, and hydrogen. google.com

Table 1: Elemental Composition Data from ICP-AES/OES Analysis

MaterialPrecursorElement AnalyzedContentSource
Cu₀.₀₅-CN CatalystCopper(II) acetylacetonateCopper (Cu)0.954 wt% researchgate.netnih.gov
Hexagonal Phase CuSeCopper(II) acetylacetonateCopper (Cu)40.82 % google.com
Hexagonal Phase CuSeCopper(II) acetylacetonateSelenium (Se)50.25 % google.com
Hexagonal Phase Cu₂-xSeCopper(II) acetylacetonateCopper (Cu)46.04 % google.com
Hexagonal Phase Cu₂-xSeCopper(II) acetylacetonateSelenium (Se)32.82 % google.com

Surface Area and Porosity Analysis (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area and porosity of materials. This analysis is vital for materials synthesized using this compound, especially in the field of catalysis and nanomaterials, where a high surface area is often directly related to enhanced reactivity and performance. The technique typically involves the adsorption of an inert gas, such as nitrogen, onto the surface of the material at cryogenic temperatures. nih.govresearchgate.net

Studies have shown that the incorporation of this compound onto a support material can alter its surface properties. For example, when this compound was immobilized on halloysite (B83129) nanotubes (HNTs), the specific surface area, as measured by the BET method, decreased from 45.2 m²/g for the unmodified nanotubes to 39.9 m²/g for the final catalyst (Cu(acac)₂/AMPTSi/HNTs). researchgate.net Similarly, in the synthesis of copper oxide/silica (B1680970) (CuO/SiO₂) nanocomposites using a chemisorption-calcination cycle with Cu(acac)₂, a gradual decrease in surface area was observed with an increasing number of cycles. brighton.ac.uk The initial silica support had a high surface area of 385 m²/g, which progressively reduced as more CuO was deposited. brighton.ac.uk

In another application, Cu-ZSM-5 catalysts were prepared via chemical vapor deposition (CVD) using this compound as the precursor. royalsocietypublishing.org BET analysis revealed that low copper loadings (up to 2 wt%) did not significantly alter the surface area of the ZSM-5 support, which was initially 321 m²/g. royalsocietypublishing.org However, higher copper loadings of 4 wt% and 6 wt% led to a decrease in the specific surface area to 311 m²/g and 298 m²/g, respectively. royalsocietypublishing.org This suggests that at higher concentrations, the deposited copper species may begin to occupy or block the micropores of the support material. royalsocietypublishing.org For copper oxide nanoparticles produced by the pyrolysis of this compound vapor, BET analysis was used to determine a primary particle size of 6.7 nm. nih.gov

Table 2: BET Surface Area Analysis of Materials Involving this compound

MaterialPrecursor/ComponentSpecific Surface Area (SBET)Source
Halloysite Nanotubes (HNTs)N/A (Support)45.2 m²/g researchgate.net
Cu(acac)₂/AMPTSi/HNTsCopper(II) acetylacetonate39.9 m²/g researchgate.net
Fumed NanosilicaN/A (Support)385 m²/g brighton.ac.uk
ZSM-5N/A (Support)321 m²/g royalsocietypublishing.org
Cu-ZSM-5 (0.5 wt% Cu)Copper(II) acetylacetonate326 m²/g royalsocietypublishing.org
Cu-ZSM-5 (2 wt% Cu)Copper(II) acetylacetonate320 m²/g royalsocietypublishing.org
Cu-ZSM-5 (4 wt% Cu)Copper(II) acetylacetonate311 m²/g royalsocietypublishing.org
Cu-ZSM-5 (6 wt% Cu)Copper(II) acetylacetonate298 m²/g royalsocietypublishing.org

Q & A

Q. Methodological Guidance

  • Personal Protective Equipment (PPE): Use EN166-certified safety glasses, nitrile gloves, and impermeable lab coats .
  • Respiratory Protection: Employ NIOSH-approved P95 respirators in poorly ventilated areas .
  • Waste Disposal: Follow federal/state regulations for heavy metal waste; avoid releasing into water systems .
    Note: While acute toxicity is low, prolonged exposure to dust may cause irritation .

How can this compound be utilized as a precursor in chemical vapor deposition (CVD) for synthesizing metal oxide films?

Advanced Research Question
this compound serves as a volatile precursor for CVD/ALD processes:

  • Optimal Conditions: Deposition at 450°C or below using inert carriers (e.g., argon).
  • Derivatives: Fluorinated analogs (e.g., hfacac) enhance thermal stability and volatility .
  • Applications: Forms CuO or Cu films for electronics. Monitor decomposition via in-situ mass spectrometry to optimize film purity .

How should researchers address discrepancies in thermal decomposition data of this compound under different atmospheric conditions?

Data Contradiction Analysis
Discrepancies arise from atmospheric composition (air vs. argon):

  • In Air: CuO forms via oxidative decomposition at ~280°C .
  • In Argon: Partial reduction to metallic Cu occurs at higher temperatures (~1036°C) .
    Methodological Fixes:
  • Standardize sample preparation (e.g., homogenize ZnO mixtures via milling) .
  • Use complementary techniques (DTA/TG, XRD, MS) to track phase transitions .

What considerations are critical when designing experiments to study the catalytic properties of this compound-derived nanoparticles?

Q. Experimental Design

  • Synthesis Control: Adjust precursor ratios (e.g., Cu:Pd in alloy nanoparticles) to tune catalytic activity .
  • Characterization: Use TEM for size distribution (e.g., 2-3 nm Pt nanoparticles) and XRD for crystallinity .
  • Activity Testing: Employ electrochemical methods (e.g., cyclic voltammetry) to assess catalytic efficiency in reactions like oxygen reduction .

What are the implications of this compound's monoclinic crystal structure on its physicochemical properties?

Structural Analysis
The monoclinic structure (a = 1.140 nm, b = 4.75 nm, c = 10.33 nm, β = 92.2°) influences:

  • Magnetic Properties: Anisotropic g-values observed via ESR due to molecular planar geometry .
  • Thermal Stability: Layered packing enhances stability up to 280°C .
  • Solubility: Polar solvents (e.g., chloroform) penetrate the lattice, aiding recrystallization .

How does the solubility of this compound in supercritical carbon dioxide (scCO₂) vary with temperature and pressure?

Advanced Research Question
Solubility increases with temperature (40–100°C) and pressure (10–25 MPa). Use the PC-SAFT model to predict solubility trends, validated against experimental data from static methods . Applications include eco-friendly extraction or deposition processes in green chemistry .

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